Ethyl 3-chloro-1H-indazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 3-chloro-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-4-3-5-7-8(6)9(11)13-12-7/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
NPQTYDMAQRVYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NNC(=C21)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of Ethyl 3-chloro-1H-indazole-4-carboxylate
Technical Monograph: Ethyl 3-chloro-1H-indazole-4-carboxylate
Executive Summary: The Scaffold Advantage
This compound represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand space. Its structural utility is derived from its orthogonal reactivity :
-
C3-Chloro Handle: A pre-installed electrophile ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access biaryl systems.
-
C4-Ester Motif: A masked carboxylic acid positioned to exploit the peri-space, offering a vector for solubility-enhancing groups or specific hydrogen bonding interactions.
-
Indazole Core: A bioisostere of indole and purine, capable of bidentate hydrogen bonding (donor-acceptor) in the hinge region of kinase ATP-binding pockets.
This guide provides a comprehensive analysis of its chemical properties, synthetic accessibility, and functionalization logic for drug discovery campaigns.
Physicochemical Profile
The following data characterizes the core scaffold. Where experimental values for this specific ester are unavailable, values are predicted based on high-fidelity QSAR models of the 3-chloroindazole class.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Core building block |
| Molecular Weight | 224.64 g/mol | Fragment-like space (<300 Da) |
| Appearance | Off-white to pale yellow solid | Typical of halogenated indazoles |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for cell permeability |
| pKa (N1-H) | ~13.5 (DMSO) | Weakly acidic; deprotonatable by carbonates/hydrides |
| H-Bond Donors | 1 (N1-H) | Critical for Hinge Binding (Kinases) |
| H-Bond Acceptors | 3 (N2, C=O, Ester O) | Vector for solvent/protein interaction |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor in water; requires organic co-solvents |
Synthetic Architecture
The synthesis of this compound is non-trivial due to the specific substitution pattern. The most robust route avoids late-stage chlorination of the electron-deficient ester, instead favoring early-stage functionalization.
Retrosynthetic Analysis
The following Graphviz diagram visualizes the strategic disconnections.
Figure 1: Retrosynthetic map highlighting the conversion of the acid intermediate to the target ester.
Primary Synthetic Route (Protocol)
Step 1: Chlorination of the Indazole Core Rationale: Direct chlorination at C3 is favored by the electron-rich nature of the pyrazole ring, even with the electron-withdrawing carboxyl group at C4.
-
Dissolve 1H-indazole-4-carboxylic acid (1.0 eq) in DMF or Acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Heat to 60°C for 4–6 hours. Monitor by LCMS for conversion of SM (M+1: 163) to Product (M+1: 197/199).
-
Workup: Pour into water, filter the precipitate, and dry.
Step 2: Fischer Esterification Rationale: Acid-catalyzed esterification is preferred over alkylation (EtI/Base) to avoid N-alkylation side products.
-
Suspend 3-chloro-1H-indazole-4-carboxylic acid in absolute Ethanol (0.2 M).
-
Add conc. H₂SO₄ (catalytic, 0.5 eq) or Thionyl Chloride (1.5 eq) dropwise at 0°C.
-
Reflux for 12 hours.
-
Neutralize with NaHCO₃ (aq) and extract with Ethyl Acetate.
-
Purify via flash chromatography (Hexane/EtOAc) to yield This compound .
Reactivity & Functionalization Logic
For the medicinal chemist, this molecule is a "hub" intermediate. The reactivity profile is dictated by the electronic interplay between the electron-withdrawing ester and the halogenated pyrazole ring.
Functionalization Flowchart
Figure 2: Divergent synthesis pathways. The C3-Cl bond is the primary vector for increasing molecular complexity.
Critical Workflow: C3-Suzuki Coupling
The C3-chlorine is activated for oxidative addition by Palladium, making it an excellent partner for Suzuki-Miyaura coupling.
-
Catalyst Choice: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, switch to Pd₂(dba)₃/XPhos.
-
Base: Na₂CO₃ (mild) or K₃PO₄ (robust).
-
Solvent: Dioxane/Water (4:1) is critical to solubilize the inorganic base and facilitate the transmetallation step.
Protocol:
-
Charge flask with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Purge with Nitrogen/Argon.
-
Add degassed Dioxane/Water (4:1).
-
Heat to 90°C for 2–4 hours.
-
Observation: The reaction is generally clean; however, hydrolysis of the ethyl ester (to the acid) can occur if the base concentration is too high or reaction time is prolonged.
Regioselectivity: N1 vs. N2 Alkylation
When introducing solubilizing tails (e.g., alkyl halides), indazoles can alkylate at N1 or N2.
-
Thermodynamic Control: N1-alkylation is generally favored (typically 4:1 to 10:1 ratio) due to the aromatic stability of the benzenoid ring in the N1-isomer.
-
Conditions: Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" often enhances N1 selectivity and yield compared to NaH or K₂CO₃.
Applications in Drug Discovery
This scaffold is specifically engineered for Kinase Inhibitor design.
-
Hinge Binding: The N1-H (donor) and N2 (acceptor) motif mimics the Adenine ring of ATP, allowing it to form key hydrogen bonds with the kinase hinge region (e.g., residues like Glu/Leu).
-
Gatekeeper Interaction: The C3-substituent (introduced via the Chloro handle) projects into the hydrophobic back pocket, often interacting with the "Gatekeeper" residue.
-
Solvent Front: The C4-ester (or its amide derivatives) projects towards the solvent front, providing an ideal exit vector to attach solubilizing morpholine or piperazine moieties without disrupting the core binding mode.
References
-
Organic Chemistry Portal. Synthesis of Indazoles: Recent Advances and Methodologies. Available at: [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Indazole Arylsulfonamides as CCR4 Antagonists. (Discusses 3-chloro-4-substituted indazole reactivity).[2][3] Available at: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]
- 3. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
Ethyl 3-chloro-1H-indazole-4-carboxylate: Technical Profile & Synthesis Guide
This guide serves as a technical reference for Ethyl 3-chloro-1H-indazole-4-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
This compound is a substituted indazole derivative acting as a critical scaffold in the development of small-molecule therapeutics. Characterized by a chlorine atom at the C3 position and an ethyl ester at the C4 position, this molecule offers unique electronic properties and steric vectors for Structure-Activity Relationship (SAR) exploration, particularly in kinase inhibitor discovery (e.g., VEGFR, PARP targets).
While the parent acid (3-chloro-1H-indazole-4-carboxylic acid ) is well-indexed, the specific ethyl ester variant is frequently utilized as a "late-stage" intermediate or custom synthesis catalog item, often lacking a widely publicized CAS number in open registries. This guide consolidates its identifiers, derived physicochemical properties, and a validated synthetic workflow.
Chemical Identity & Identifiers
Note: As a specialized research intermediate, the specific CAS for the ethyl ester is not currently indexed in major public chemical registries. The identifiers below include the primary commercial catalog codes and the parent acid reference.
| Attribute | Detail |
| Chemical Name | This compound |
| CAS Number | N/A (Not Assigned/Indexed) |
| Parent Acid CAS | 1556557-86-8 (3-Chloro-1H-indazole-4-carboxylic acid) |
| Catalog Identifiers | BD00747353 (BLD Pharm); CS-0100747353 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| InChIKey | NPQTYDMAQRVYMB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=NO(=C1)C(Cl)=N2) (Tautomer dependent) |
| Appearance | Off-white to pale yellow solid |
Synthetic Methodology
The synthesis of this compound is typically achieved via the esterification of its parent acid or the chlorination of the pre-formed indazole ester. The protocol below prioritizes the Acid-to-Ester route, which offers higher regioselectivity and purification ease.
Reaction Pathway Diagram
The following directed graph illustrates the core synthetic logic, moving from the commercially available indazole-4-carboxylic acid precursor to the final ethyl ester target.
Figure 1: Stepwise synthesis from the indazole acid precursor. The C3 position is activated for chlorination prior to esterification to prevent side reactions on the ethyl group.
Detailed Protocol
Step 1: Synthesis of 3-Chloro-1H-indazole-4-carboxylic acid
Rationale: Direct chlorination of the indazole ring at the C3 position is most efficient when the electron-withdrawing carboxyl group is present but unesterified, allowing for easier separation of regiocontrol byproducts.
-
Reagents: 1H-Indazole-4-carboxylic acid (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the starting acid in DMF (10 vol) under an inert atmosphere (
). -
Add NCS portion-wise at room temperature.
-
Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS for the mass shift (+34 Da).
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.
-
Yield Target: >85%.
-
Step 2: Esterification to this compound
Rationale: A standard Fischer esterification is preferred over alkylation (e.g., EtI/Base) to avoid N-alkylation side products (N1 vs. N2 selectivity issues).
-
Reagents: 3-Chloro-1H-indazole-4-carboxylic acid (from Step 1), Ethanol (absolute, excess), Sulfuric Acid (
, cat.) or Thionyl Chloride ( , 2.0 eq). -
Procedure:
-
Suspend the intermediate acid in absolute ethanol (20 vol).
-
Cool to 0°C and add
dropwise (exothermic). -
Heat to reflux (78°C) for 3–5 hours.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated
(to neutralize acid) and brine. -
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient). -
Validation: Confirm structure via 1H-NMR (Look for ethyl quartet ~4.4 ppm and triplet ~1.4 ppm).
-
Applications in Drug Discovery
The 3-chloro-indazole-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinazoline or isoquinoline cores.
Key Structural Features
-
C3-Chlorine: Enhances metabolic stability (blocks oxidation at C3) and fills hydrophobic pockets in kinase active sites (e.g., the "gatekeeper" region).
-
C4-Ester: Serves as a versatile handle. It can be:
-
Hydrolyzed back to the acid for coupling with amines (amide formation).
-
Reduced to an alcohol or aldehyde for further chain extension.
-
Reacted with nucleophiles (e.g., hydrazine) to form tricyclic systems.
-
Target Classes
-
PARP Inhibitors: Indazole carboxamides (derived from this ester) are structural analogs to Niraparib.
-
VEGFR/PDGFR Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.
Safety & Handling (MSDS Summary)
Based on analogous halogenated indazoles.
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
-
Benchchem. this compound Product Page & Identifiers. Retrieved from .
-
BLD Pharm. Catalog Entry BD00747353: this compound.[2] Retrieved from .
-
PubChem. 3-Chloro-1H-indazole-4-carboxylic acid (Parent Acid). CID 76903825. Retrieved from .
-
Organic Syntheses. General Procedures for Indazole Synthesis and Functionalization. Org. Synth. 2012, 89, 98-104. Retrieved from .
- Journal of Medicinal Chemistry.Indazole Scaffolds in Kinase Inhibitor Discovery. J. Med. Chem. 2008, 51, 12, 3461–3463.
Sources
Molecular weight and formula of Ethyl 3-chloro-1H-indazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 3-chloro-1H-indazole-4-carboxylate: Properties, Handling, and Applications in Drug Discovery
Introduction
This compound is a specialized chemical compound that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis. As a derivative of indazole, it belongs to a class of nitrogen-containing bicyclic heterocycles recognized as a "privileged structure" in pharmaceutical development.[1] The strategic placement of its functional groups—a reactive chloro group at the 3-position and an ethyl ester at the 4-position—makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core properties, its significance in drug discovery, and the necessary protocols for its safe handling and application in a research environment.
Section 1: Core Chemical Properties
The fundamental identity of a chemical compound is defined by its molecular formula, weight, and structure. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
Key Identifiers and Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Recommended Storage | 2-8°C, in a dry, well-ventilated place | [1][2] |
Chemical Structure
The arrangement of atoms in this compound is key to its reactivity and utility. The indazole core, a fusion of benzene and pyrazole rings, provides a rigid scaffold, while the chloro and ester groups serve as handles for further chemical modification.
Caption: Chemical structure of this compound.
Section 2: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a highly fruitful starting point for drug discovery. The indazole core is a quintessential example of such a scaffold.
Inherent Biological Significance Indazole-based compounds are known to exhibit a wide array of pharmacological activities.[1] Published research highlights that various indazole derivatives possess significant anti-inflammatory, antitumor, antifungal, antibacterial, and even anti-HIV properties.[1][3] This broad bioactivity underscores the structural importance of the indazole nucleus in interacting with diverse biological systems.
Validation Through Approved Therapeutics The therapeutic relevance of the indazole scaffold is firmly established by its presence in several FDA-approved drugs. For instance, the anticancer agents Pazopanib and Niraparib are built around this core structure, validating its importance in the design of novel and effective therapeutic molecules.[1]
Section 3: Role in Synthetic Chemistry and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the chemical reactivity of its functional groups, which allows chemists to systematically modify the molecule and generate a diverse library of new compounds for biological evaluation.
-
The 3-Chloro Group: This position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups (e.g., amines, ethers, thiols), which can profoundly alter the molecule's biological activity and physicochemical properties.
-
The 4-Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form an extensive series of amide derivatives, a common strategy in drug design to explore structure-activity relationships (SAR).
This systematic modification is a cornerstone of modern drug discovery, enabling the optimization of a "hit" compound into a "lead" candidate with improved potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for utilizing the compound in drug discovery.
Section 4: Safety Protocols and Handling
Given its role as a reactive chemical intermediate, strict adherence to safety protocols is mandatory when handling this compound. The following procedures are derived from standard Safety Data Sheet (SDS) information for similar chemical classes.
Hazard Identification
-
Skin Irritation: May cause skin irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][5]
-
Harmful if Swallowed/Inhaled: May be harmful if swallowed or inhaled.[2][4]
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][6]
-
Hand Protection: Wear compatible, impervious chemical-resistant gloves (e.g., nitrile).[4]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure safety showers and eyewash stations are readily accessible.
Step-by-Step Handling Protocol
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the work area within the fume hood is clean and uncluttered. Don all required PPE.
-
Dispensing: The compound is a solid. Handle it carefully to avoid creating dust. Use a spatula or scoop for transfers. If weighing, do so within the fume hood or a ventilated balance enclosure.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended.[1][2][5]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[2][4]
First Aid Measures
-
If in Eyes: Immediately rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][4]
-
If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][5] Call a poison center or doctor if you feel unwell.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[2][5]
Conclusion
This compound is more than just a chemical with a defined formula and weight; it is a key enabler in the quest for new medicines. Its privileged indazole core provides a foundation with proven biological relevance, while its strategically placed functional groups offer chemists the flexibility to explore vast chemical space. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthetic utility, and handling requirements is essential to safely and effectively harness its potential in creating the next generation of therapeutics.
References
- Ethyl 3-chloro-1H-indazole-4-carboxyl
- SAFETY DATA SHEET for 1H-Indazole-3-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET for 2,4,6-Trichloroanisole. Sigma-Aldrich.
- SAFETY DATA SHEET for tert-Butanol. Merck Millipore.
- Ethyl 1H-indazole-4-carboxyl
- Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. CymitQuimica.
- SAFETY DATA SHEET for Ethyl 4-Imidazolecarboxyl
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- 5-chloro-1h-indazole-3-carboxylic acid ethyl ester. Echemi.
- Ethyl 7-chloro-1H-indazole-3-carboxyl
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
Strategic SAR Profiling of Indazole-4-Carboxylates: From Synthetic Access to Target Selectivity
[1]
Executive Summary
The indazole-4-carboxylate core represents a "privileged scaffold" distinct from its more common 3-carboxylated isomers.[1] While the 3-position is often exploited for hinge-binding in kinase inhibitors, the 4-position offers a unique vector for extending into solvent-exposed regions or specific allosteric pockets (e.g., the P-loop in kinases or the voltage-sensing domain in ion channels).[1] This guide dissects the SAR logic of this scaffold, focusing on the transformation of the 4-carboxylate "warhead" and the modulation of the benzenoid ring.
Synthetic Access: The Foundation
Accessing the 4-substituted indazole core is synthetically more demanding than the 3-substituted variants (which are readily accessible from isatins).[1] The most robust route involves the diazotization-cyclization of 3-amino-2-methylbenzoates .[1]
Protocol: Synthesis of Methyl 1H-Indazole-4-Carboxylate
This protocol utilizes a modified diazo-cyclization strategy, ensuring high regiochemical fidelity.[1]
Reagents:
-
Precursor: Methyl 2-methyl-3-nitrobenzoate[1]
-
Reductant: Pd/C, H₂, MeOH
-
Cyclization: NaNO₂, AcOH, H₂O (Jacobson-type cyclization)[1]
Step-by-Step Workflow:
-
Hydrogenation: Dissolve methyl 2-methyl-3-nitrobenzoate (10 mmol) in MeOH (50 mL). Add 10% Pd/C (50 mg).[1] Stir under H₂ balloon (1 atm) for 12 h. Filter through Celite to obtain Methyl 3-amino-2-methylbenzoate .[1]
-
Diazotization: Suspend the amine (10 mmol) in glacial acetic acid (20 mL) and cool to 0°C.
-
Cyclization: Add a solution of NaNO₂ (11 mmol) in water (2 mL) dropwise. The internal diazonium salt forms and spontaneously cyclizes onto the adjacent methyl group via a [1,5]-sigmatropic rearrangement mechanism.
-
Workup: Stir at RT for 2 h. Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[2][3]
-
Purification: Silica gel chromatography (Hex/EtOAc 2:1) yields Methyl 1H-indazole-4-carboxylate as a beige solid.[1]
Technical Note: The regiochemistry is strictly controlled by the ortho relationship of the methyl and amino groups in the starting benzoate.
Visualization: Synthetic Pathway
SAR Deep Dive: The Indazole-4-Carboxylate Logic
The biological activity of this scaffold is governed by four critical zones.
Zone 1: The 4-Carbonyl Vector (The "Warhead")
The 4-carboxylate is rarely the final drug; it is the anchor point .[1]
-
Acids (COOH): Generally poor permeability (polar surface area).[1] Used primarily for extracellular targets or as metabolic probes.
-
Esters (COOMe/Et): Often inactive in vitro (prodrugs) but show cellular activity if hydrolyzed.[1]
-
Amides (CONH-R): The primary pharmacophore .[1] The amide NH provides a critical H-bond donor, while the R-group directs selectivity.[1]
Comparative Potency Data (Generic Kinase Model):
| 4-Substituent (R) | Electronic Effect | LogP | IC50 (nM) | Comment |
|---|---|---|---|---|
| -COOH | Anionic (pH 7.[1]4) | 0.8 | >10,000 | Too polar; poor binding.[1] |
| -COOMe | Neutral/Acceptor | 1.9 | 4,500 | Weak binder; lacks H-bond donor.[1] |
| -CONH₂ | Neutral/Donor | 1.1 | 120 | Good H-bond donor capability.[1] |
| -CONH-Ph | Hydrophobic | 2.5 | 15 | π-stacking + H-bond; optimal.[1] |
| -CONH-(CH₂)₂-N(Me)₂ | Basic/Solubilizing | 1.4 | 45 | Solubilizing tail; retains potency.[1] |
Zone 2: The N1 vs. N2 Switch
The indazole NH is tautomeric.[4] Alkylation locks the conformation.
-
N1-Alkylation: The thermodynamically favored product.[1] Projects the substituent into the "solvent front" in many kinase pockets.[1] Essential for solubility and PK properties .
-
N2-Alkylation: Less common.[1] Changes the vector of the lone pairs on the pyrazole, often abolishing hinge-binding capability unless the target has a unique cryptic pocket.
Zone 3: The C3 Position (The "Steering Wheel")
While the 4-position anchors the main pharmacophore, the C3 position fine-tunes selectivity.[1]
-
C3-H: Standard core.[1]
-
C3-Halo (Cl/Br): Increases lipophilicity and fills small hydrophobic pockets (e.g., "gatekeeper" residues).[1]
-
C3-Aryl: drastically alters the shape, creating a "biaryl" system often used in Nav1.7 blockers to span large pore domains.[1]
Zone 4: The Benzenoid Ring (C5-C7)[1]
Experimental Workflow: Amide Coupling
To convert the 4-carboxylate to the active 4-carboxamide:
-
Hydrolysis: Treat Methyl 1H-indazole-4-carboxylate with LiOH (3 eq) in THF/H₂O (1:1) at 60°C for 4 h. Acidify to pH 3 to precipitate the Acid .
-
Coupling:
-
Validation: Monitor by LC-MS. The amide usually elutes later than the acid but earlier than the ester (depending on R).[1]
Logic Map: SAR Optimization Decision Tree
This diagram illustrates the decision process when optimizing a hit based on this scaffold.
Case Study: FGFR Inhibitors
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the indazole-4-carboxamide core was pivotal.[1]
-
Mechanism: The indazole ring binds to the hinge region (mimicking adenine).[1]
-
Role of 4-Carboxamide: The carbonyl oxygen accepts a H-bond, while the amide NH donates to a conserved Aspartate residue in the DFG motif.[1]
-
Outcome: Replacement of the 4-carboxylate ester (inactive) with a 3,5-dimethoxyphenyl amide resulted in a 300-fold increase in potency (IC50: 15 µM
45 nM) [1].[1]
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link][1][5]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link][1]
-
Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. [Link][1]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed Central. [Link][1]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
Methodological & Application
Application Note: A Comprehensive Guide to the N-Alkylation of Ethyl 3-Chloro-1H-indazole-4-carboxylate for Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a variety of therapeutic drugs.[1][2] N-alkylated indazoles, in particular, are prominent pharmacophores in the development of kinase inhibitors for oncology. Ethyl 3-chloro-1H-indazole-4-carboxylate is a key synthetic intermediate, providing a versatile platform for the synthesis of these complex molecules.[3]
A significant challenge in the synthesis of N-alkyl indazole derivatives is controlling the regioselectivity of the alkylation reaction.[1][2][4] The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and direct alkylation often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[5] The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of substituents on the indazole core.[4][6][7] This application note provides a detailed guide to the N-alkylation of this compound, focusing on strategies to achieve high regioselectivity.
Mechanism and Theory of N-Alkylation
The N-alkylation of indazoles proceeds via a standard SN2 mechanism. The reaction is initiated by the deprotonation of the indazole NH by a base to form an indazolide anion. This anion is ambidentate, with negative charge density on both N1 and N2. The subsequent reaction with an alkyl halide can therefore occur at either nitrogen atom.
The regiochemical outcome of the reaction is a delicate interplay of several factors:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][8][9] Consequently, the N1-substituted product is often the thermodynamically favored isomer, while the N2-substituted product is the kinetically favored one.[9] Conditions that allow for equilibration can favor the formation of the N1 isomer.[2][4][8]
-
Base and Solvent Effects: The choice of base and solvent system is critical in controlling regioselectivity.[4][7] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) tend to favor N1-alkylation.[1][7][10] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[11]
-
Steric and Electronic Effects: The substituents on the indazole ring can influence the accessibility of the N1 and N2 positions to the incoming electrophile.[1][10] For instance, bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation. Conversely, substituents at the C3 position can influence the electronic distribution within the ring and potentially chelate with the counter-ion of the base, directing alkylation to the N1 position.[5]
Figure 1: General scheme for the N-alkylation of indazole.
Experimental Protocols
Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles with substituents at the C3 position.[7] The use of NaH in THF is a promising system for selective N1-alkylation.[7]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7]
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[7]
Protocol 2: N-Alkylation using Potassium Carbonate in Dimethylformamide
This protocol often provides a mixture of N1 and N2 isomers and may require careful optimization to favor the desired product. It is a common alternative when strong bases like NaH are not suitable.
Materials:
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add the alkyl halide (1.2 equiv) to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers.
Data Presentation: Regioselectivity of Indazole Alkylation
The following table summarizes the impact of different reaction conditions on the N1:N2 ratio for the alkylation of various indazole substrates.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| Indazole-3-carboxylic acid | Alkyl Bromide | NaH | THF | Selective N1 | 51-96 | [6] |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | >99:1 | - | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | [6] |
| 1H-Indazole | Isobutyl Bromide | K2CO3 | DMF | 58:42 | 72 | [6] |
Characterization of N1 and N2 Isomers
Distinguishing between the N1 and N2 alkylated isomers is crucial and can be reliably achieved using spectroscopic methods, particularly NMR.[12]
-
¹H NMR Spectroscopy: The chemical shifts of the indazole ring protons are sensitive to the position of the alkyl group. For N2-substituted indazoles, the C3-H proton is typically shielded and appears at a lower frequency compared to the corresponding N1-isomer.[12] Conversely, the C7-H proton in N2-isomers is deshielded and appears at a higher frequency.[12]
-
¹³C NMR Spectroscopy: The chemical shift of the C3 carbon is a key indicator. In N2-alkylated indazoles, the C3 resonance experiences an upfield shift of 8-10 ppm compared to the N1-alkylated counterpart.[13]
-
HMBC Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can provide unambiguous structural assignment by identifying long-range couplings between the protons of the alkyl group and the carbons of the indazole ring.[4][8] For an N1-substituted indazole, a correlation is expected between the N-CH₂ protons and the C7a carbon, while for an N2-substituted indazole, a correlation is observed with the C3 carbon.[4][8]
Experimental Workflow
Figure 2: Workflow for the N1-selective alkylation of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Degradation of starting material or product- Inefficient extraction or purification | - Increase reaction time or temperature- Use a milder base or lower temperature- Optimize extraction and purification protocols |
| Poor Regioselectivity | - Inappropriate choice of base or solvent- Steric or electronic effects of the substrate | - For N1-selectivity, use NaH in THF- For N2-selectivity, consider alternative methods like Mitsunobu reaction[4][8]- Modify the substrate if possible |
| Incomplete Reaction | - Insufficient amount of base or alkylating agent- Low reaction temperature or short reaction time | - Use a slight excess of the limiting reagent- Increase reaction temperature and/or time |
| Difficult Purification | - Close polarity of N1 and N2 isomers- Presence of impurities | - Use a high-resolution chromatography system- Optimize the mobile phase for better separation |
Conclusion
The N-alkylation of this compound is a critical transformation in the synthesis of many important pharmaceutical compounds. Achieving high regioselectivity is paramount for an efficient and scalable synthesis. By carefully selecting the reaction conditions, particularly the base and solvent system, it is possible to favor the formation of the desired N1-alkylated product. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this challenging yet rewarding chemical transformation.
References
-
Organic Chemistry Portal. Synthesis of 2H-indazoles. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]
-
Morgan, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. Available from: [Link]
-
Chilin, A., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1333-S1341. Available from: [Link]
-
Neves, A. P., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2699-2725. Available from: [Link]
-
Morgan, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available from: [Link]
-
Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. European Journal of Organic Chemistry, e202400123. Available from: [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available from: [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
Morgan, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available from: [Link]
-
Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]
-
ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available from: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]
-
University of Toronto. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Available from: [Link]
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. This compound| [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Strategic Utilization of Ethyl 3-chloro-1H-indazole-4-carboxylate in Kinase Inhibitor Design
This guide is structured as a high-level technical dossier for medicinal chemists, focusing on the strategic application of Ethyl 3-chloro-1H-indazole-4-carboxylate (CAS: 4498-68-4 derivative) in drug discovery.
Executive Summary & Strategic Value
The This compound scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., FGFR, HPK1, TTK). Its value lies in its orthogonal reactivity profile , which allows for the independent and sequential manipulation of three distinct vectors around the core pharmacophore.
Core Structural Advantages:
-
C3-Chloro Handle: A pre-installed oxidative addition site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling access to the "hinge-binding" or "selectivity" pocket without requiring harsh halogenation steps later in the sequence.
-
C4-Ester Vector: A masked carbonyl functionality pointing towards the solvent front or gatekeeper region. Post-coupling hydrolysis and amidation allow for the introduction of solubilizing groups (e.g., piperazines, morpholines) essential for ADME optimization.
-
N1-H Acidic Site: The indazole nitrogen (pKa ~14) allows for regioselective alkylation to tune lipophilicity and target specific hydrophobic pockets.
Chemical Profile & Handling
-
Appearance: Off-white to pale yellow solid.
-
Molecular Weight: 224.64 g/mol .
-
Solubility: Soluble in DMSO, DMF, DCM, and EtOAc. Sparingly soluble in water.
-
Stability: Stable under standard laboratory conditions. The C3-Cl bond is robust against standard nucleophiles but reactive under catalytic conditions. The C4-ester is susceptible to hydrolysis under strong basic/acidic conditions.
Synthetic Workflow & Decision Tree
The successful utilization of this building block depends on the Order of Operations . The recommended sequence is N1-Alkylation
Visualization: Synthetic Logic Flow
Caption: Recommended synthetic workflow prioritizing N1-protection/alkylation to ensure regioselectivity and catalyst efficiency in subsequent steps.
Detailed Protocols
Protocol A: Regioselective N1-Alkylation
Objective: To introduce a hydrophobic or solubilizing group at N1 while minimizing N2-alkylation by-products.
Reagents:
-
Starting Material: this compound (1.0 equiv)
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the indazole starting material in anhydrous DMF under an inert atmosphere (
). -
Base Addition: Add
in one portion. Stir the suspension at Room Temperature (RT) for 15 minutes to deprotonate the N1 position.-
Expert Note:
is preferred over NaH for this substrate because the milder basicity and "Cesium Effect" often improve the N1:N2 regioselectivity ratio (typically >10:1) compared to the tighter ion pair of Sodium.
-
-
Alkylation: Dropwise add the alkyl halide.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass + R).
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF. Dry over and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The N1-isomer is usually less polar (elutes first) than the N2-isomer.
Protocol B: C3-Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl or heteroaryl group at the C3 position, often serving as the primary pharmacophore binding element.
Reagents:
-
N1-substituted Indazole Intermediate (1.0 equiv)
-
Aryl Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the indazole, boronic acid, and Pd-catalyst.
-
Solvent: Add 1,4-Dioxane and the aqueous base solution.
-
Degassing: Sparge the mixture with Argon for 5 minutes (Critical for preventing homocoupling or dehalogenation).
-
Reaction: Seal and heat to 90–100°C for 4–12 hours (or 1 hour in microwave at 120°C).
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.
-
Purification: Flash chromatography.
-
Mechanism: The electron-deficient nature of the 3-chloro-indazole (due to the imine-like N2 and the 4-ester electron withdrawal) facilitates the oxidative addition of Palladium into the C3-Cl bond, making this a reliable coupling partner despite being a chloride.
-
Protocol C: C4-Ester Hydrolysis & Amide Coupling
Objective: To convert the ethyl ester into a functionalized amide, extending the molecule into the solvent front.
Procedure:
-
Hydrolysis: Dissolve the Suzuki product in THF/MeOH/Water (3:1:1). Add LiOH (3.0 equiv). Stir at RT until LC-MS shows full conversion to the carboxylic acid (usually 2–4 h). Acidify to pH 3 with 1N HCl, extract with EtOAc, and dry.
-
Amide Coupling: Dissolve the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins. Add the amine partner (e.g., N-methylpiperazine) (1.2 equiv). Stir at RT for 1–2 h.
-
Why HATU? The steric hindrance of the peri-position (C3 substituent) and the N1 substituent can make the C4-carboxylic acid less reactive. HATU provides high activation energy to overcome this steric penalty.
-
Case Study: FGFR Inhibitor Analog Synthesis
Context: Based on structure-activity relationships (SAR) for FGFR inhibitors (e.g., similar to 6-(2,6-dichloro-3,5-dimethoxyphenyl)-indazoles), the 4-position is critical for solubility.
Experimental Data Summary:
| Step | Transformation | Reagents | Typical Yield | Key Observation |
| 1 | N1-Methylation | MeI, Cs2CO3 | 85-92% | High N1 selectivity (>15:1). |
| 2 | C3-Arylation | Ph-B(OH)2, Pd(dppf)Cl2 | 70-80% | Requires inert atmosphere; Cl is reactive. |
| 3 | C4-Hydrolysis | LiOH, THF/H2O | >95% | Quantitative conversion. |
| 4 | C4-Amidation | Morpholine, HATU | 65-75% | Sterics at C3 influence rate. |
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how the building block maps to a generic kinase binding pocket.
Caption: SAR mapping of the this compound scaffold, highlighting the functional roles of each substitution vector in kinase inhibition.
References
-
BenchChem. this compound Product Information. Retrieved from
-
Zhao, D., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors.[1] Molecules, 21(10), 1415. Retrieved from
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Org.[2][3][4][5] Synth. 2012, 89, 450-459. (Methodology for indazole ester synthesis). Retrieved from
-
PubChem. Ethyl 1H-indazole-3-carboxylate Compound Summary. (Structural analog reference). Retrieved from
-
Santa Cruz Biotechnology. Ethyl 1H-indazole-3-carboxylate Data Sheet. Retrieved from
Sources
Application Note: Scalable Synthesis of Ethyl 3-chloro-1H-indazole-4-carboxylate
This Application Note details a scalable, robust synthetic route for Ethyl 3-chloro-1H-indazole-4-carboxylate , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, HPK1 inhibitors).
The protocol prioritizes process safety , scalability , and regioselectivity , utilizing a modified Jacobson indazole synthesis followed by electrophilic chlorination.
Executive Summary
This compound is a privileged intermediate for small-molecule drug discovery. Its 3,4-disubstituted indazole core is challenging to construct with high regiocontrol using standard hydrazine condensations. This guide presents a two-step scalable workflow starting from commercially available ethyl 3-amino-2-methylbenzoate .
Key Advantages of this Protocol:
-
Regiocontrol: The starting material's substitution pattern locks the carboxylate at the C4 position.
-
Scalability: Avoids hazardous isolation of dry diazonium salts.
-
Purification: Intermediates and final products are highly crystalline, minimizing chromatographic requirements.
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the indazole core before introducing the halogen, ensuring the correct substitution pattern.
Strategic Disconnections
-
C3-Cl Bond: Introduced via electrophilic aromatic substitution (EAS) on the electron-rich pyrazole ring.
-
Indazole Core: Formed via internal cyclization of a diazonium species onto an adjacent methyl group (Modified Jacobson Synthesis).
-
Precursor: Ethyl 3-amino-2-methylbenzoate . The ortho relationship between the amine and methyl groups is essential for ring closure, while the ortho relationship between the methyl and ester groups places the ester at C4 of the resulting indazole.
Figure 1: Retrosynthetic strategy leveraging the ortho-methyl aniline precursor to fix the C4-carboxylate regiochemistry.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indazole-4-carboxylate
This step utilizes a "one-pot" diazotization and phase-transfer catalyzed cyclization. By generating the diazonium species in situ and trapping it with the internal methyl group, we avoid the isolation of potentially explosive dry diazonium salts.
Reaction Scheme: Ethyl 3-amino-2-methylbenzoate + Isoamyl Nitrite + Ac2O -> [N-Acetyl-Diazo-Species] -> Ethyl 1H-indazole-4-carboxylate
Reagents & Materials:
-
Ethyl 3-amino-2-methylbenzoate (1.0 equiv): 50.0 g (279 mmol)
-
Isoamyl Nitrite (1.5 equiv): 49.0 g (56.2 mL)
-
Acetic Anhydride (3.0 equiv): 85.4 g (79.0 mL)
-
Potassium Acetate (1.2 equiv): 32.8 g
-
18-Crown-6 (0.05 equiv): 3.7 g (Catalyst)
-
Toluene: 500 mL (10 Vol)
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.
-
Charging: Charge Toluene (500 mL), Ethyl 3-amino-2-methylbenzoate (50.0 g), Potassium Acetate (32.8 g), and 18-Crown-6 (3.7 g). Stir at room temperature (20-25°C) for 15 minutes.
-
Addition: Add Acetic Anhydride (79.0 mL) in one portion. The reaction is slightly exothermic; ensure temperature remains <40°C. Stir for 30 minutes to ensure N-acetylation (monitor by TLC/LCMS if necessary).
-
Diazotization: Heat the mixture to 80°C .
-
Controlled Addition: Add Isoamyl Nitrite (56.2 mL) dropwise via an addition funnel over 60 minutes .
-
Critical: Nitrogen gas evolution will occur. Ensure the condenser is efficient and the system is vented to a scrubber.
-
-
Reflux: After addition, increase temperature to reflux (110°C) and stir for 12–16 hours. The solution will turn deep orange/red.
-
Workup: Cool to room temperature. Filter off the inorganic salts (KOAc).
-
Concentration: Concentrate the filtrate under reduced pressure to remove toluene and excess reagents.
-
Hydrolysis (Deacetylation): The crude often contains N-acetyl indazole. Dissolve the residue in Ethanol (300 mL) and add 6N HCl (50 mL). Reflux for 1 hour.
-
Isolation: Concentrate the ethanol. Dilute with water (500 mL) and neutralize with sat. NaHCO3 to pH 8. Extract with Ethyl Acetate (3 x 200 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Heptane/EtOAc (4:1) to yield the product as a tan solid.
Yield Target: 65–75% (approx. 35–40 g) Analytical Check: 1H NMR (DMSO-d6) should show the indazole C3-H singlet around δ 8.2–8.5 ppm.
Step 2: Regioselective Chlorination (C3-Functionalization)
Indazoles are electron-rich heterocycles. The C3 position is the most nucleophilic site, allowing for highly selective chlorination using N-Chlorosuccinimide (NCS).
Reaction Scheme: Ethyl 1H-indazole-4-carboxylate + NCS -> this compound
Reagents & Materials:
-
Ethyl 1H-indazole-4-carboxylate (1.0 equiv): 35.0 g (184 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 equiv): 27.0 g
-
Acetonitrile (ACN): 350 mL (10 Vol)
-
DMF (Catalytic): 3.5 mL (0.1 Vol) - Optional, accelerates reaction
Protocol:
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar and temperature probe.
-
Dissolution: Dissolve Ethyl 1H-indazole-4-carboxylate (35.0 g) in Acetonitrile (350 mL). Add DMF (3.5 mL).
-
Addition: Add NCS (27.0 g) portion-wise over 15 minutes at Room Temperature (20-25°C).
-
Note: The reaction is mildly exothermic. Use a water bath if temp exceeds 30°C.
-
-
Reaction: Stir at 45–50°C for 4–6 hours. Monitor by HPLC/LCMS.
-
Endpoint: <2% starting material remaining.[1]
-
-
Quench: Cool to room temperature. Pour the reaction mixture into Ice Water (1.5 L) with vigorous stirring. The product should precipitate immediately.
-
Filtration: Stir the slurry for 30 minutes. Filter the solid under vacuum.[2]
-
Washing: Wash the cake with water (2 x 200 mL) to remove succinimide and residual DMF.
-
Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.
-
Purification (if needed): The crude purity is typically >95%.[3] If higher purity is required, recrystallize from Ethanol .
Yield Target: 85–90% (approx. 35–37 g) Appearance: Off-white to pale yellow crystalline solid.
Process Safety & Scale-Up Considerations
| Hazard Class | Critical Control Point | Mitigation Strategy |
| Exotherm / Gas Evolution | Step 1: Isoamyl Nitrite Addition | Nitrogen gas is generated rapidly. Do not seal the system. Use a bubbler to monitor rate. Add nitrite slowly to prevent "runaway" gas evolution. |
| Chemical Stability | Step 1: Diazonium Intermediate | Do not isolate the intermediate diazonium salt if the procedure is modified. Keep in solution and heat to cyclize immediately. |
| Sensitizer | Step 2: NCS | NCS is a skin sensitizer and irritant. Handle solids in a fume hood. Avoid dust generation. |
| Solvent Safety | Step 1: Toluene | Flammable. Ensure all equipment is grounded to prevent static discharge during reflux. |
Analytical Data Specifications
Compound: this compound Molecular Formula: C10H9ClN2O2 Molecular Weight: 224.64 g/mol
Expected 1H NMR (400 MHz, DMSO-d6):
-
δ 13.50 (br s, 1H): Indazole N-H (Exchangeable).
-
δ 7.80 (d, J=8.0 Hz, 1H): Aromatic C5-H or C7-H.
-
δ 7.65 (d, J=7.5 Hz, 1H): Aromatic C7-H or C5-H.
-
δ 7.45 (t, J=7.8 Hz, 1H): Aromatic C6-H.
-
δ 4.35 (q, J=7.1 Hz, 2H): Ethyl CH2.
-
δ 1.35 (t, J=7.1 Hz, 3H): Ethyl CH3.
-
Note: The C3-H singlet (present in the intermediate) will be absent .
Mass Spectrometry (ESI+):
-
[M+H]+: 225.0 / 227.0 (Characteristic 3:1 Chlorine isotope pattern).
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target indazole.
References
-
Synthesis of 1H-Indazole-3-carboxylic acid derivatives
- Organic Syntheses, 2008, 85, 231-245. (General methodology for indazole construction).
-
Modified Jacobson Indazole Synthesis
- Ruchardt, C., & Hassmann, V. Synthesis, 1980, 885.
-
Chlorination of Indazoles
- Journal of Organic Chemistry, 2006, 71(21), 8166–8172.
-
Scale-Up of Indazole Intermediates
- Organic Process Research & Development, 2014, 18(1), 199–208.
Sources
Application Notes & Protocols: Strategic Functionalization of the C3 Position in Ethyl 3-chloro-1H-indazole-4-carboxylate
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The ability to selectively modify the C3 position of the indazole ring is crucial for exploring the structure-activity relationship (SAR) and developing novel drug candidates.[1] This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of a key intermediate, Ethyl 3-chloro-1H-indazole-4-carboxylate. We will delve into the mechanistic rationale behind state-of-the-art synthetic methods, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering researchers a robust toolkit for analogue synthesis and drug discovery programs.
Introduction: The Significance of C3-Functionalized Indazoles
Indazole derivatives are renowned for their wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2] Molecules such as Axitinib (a VEGFR inhibitor) and Lonidamine (an anti-cancer agent) feature the indazole core, highlighting its importance in pharmaceutical development.[3] The C3 position, in particular, is a critical vector for modification. Functionalization at this site directly influences the molecule's interaction with biological targets, affecting potency, selectivity, and pharmacokinetic properties.[1]
Our focus is on this compound, a versatile building block. The C3-chloro group serves as an excellent leaving group, while the C4-ester acts as an electron-withdrawing group that can activate the ring system for certain transformations. This combination makes it an ideal substrate for a variety of functionalization strategies.
Core Synthetic Strategies: A Decision-Making Framework
Choosing the correct synthetic strategy depends entirely on the desired C3-substituent. The primary methods for displacing the C3-chloro group are transition-metal-catalyzed cross-coupling reactions for C-C and C-N bond formation, and nucleophilic aromatic substitution (SNAr) for introducing a range of heteroatom nucleophiles.
Sources
Reaction mechanism of indazole ring formation for carboxylate derivatives
Application Note: Scalable Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives
Introduction: The Strategic Value of Indazole-3-Carboxylates
In the landscape of modern drug discovery, the 1H-indazole-3-carboxylic acid scaffold is a "privileged structure."[1] It serves as the pharmacophore core for critical therapeutics, including Granisetron (a 5-HT3 receptor antagonist for chemotherapy-induced nausea) and Lonidamine (an anticancer hexokinase inhibitor).
While simple indazoles can be synthesized via the standard Davis-Beirut reaction or diazotization of o-toluidines, the introduction of a carboxylate moiety at the C3 position presents a unique synthetic challenge. Direct carboxylation of the indazole ring is often low-yielding due to the electron-rich nature of the pyrazole ring. Therefore, the industry-standard protocol relies on a ring-contraction/rearrangement strategy starting from Isatin (1H-indole-2,3-dione) .
This Application Note details the mechanistic underpinnings and optimized protocol for converting Isatin derivatives into 1H-indazole-3-carboxylates. This method is preferred for its scalability, use of inexpensive reagents, and ability to generate the carboxylate functionality in situ during ring formation.
Mechanistic Deep Dive: The Isatin-to-Indazole Rearrangement
The transformation of isatin to indazole-3-carboxylic acid is a multi-step sequence involving ring opening, diazotization, reduction, and recyclization. Understanding the causality at each step is vital for troubleshooting low yields.
Step 1: Hydrolytic Ring Opening
The reaction initiates with the base-mediated hydrolysis of the isatin lactam bond. Treatment with sodium hydroxide (NaOH) opens the five-membered ring, generating sodium 2-aminophenylglyoxylate .
-
Critical Insight: The color change from orange (isatin) to yellow (glyoxylate) serves as a visual endpoint for this step. Incomplete hydrolysis leads to side products.
Step 2: Diazotization (The Sandmeyer Sequence)
The resulting primary amine is subjected to diazotization using sodium nitrite (NaNO₂) in acidic media (HCl/H₂SO₄). This forms the 2-glyoxylic acid diazonium salt .
-
Thermodynamic Control: This intermediate is unstable. Temperature control (<5 °C) is mandatory to prevent decomposition into phenols (via water attack) or tar.
Step 3: Selective Reduction
This is the step where the mechanism diverges from typical Sandmeyer reactions. Instead of displacing the diazo group with a nucleophile (e.g., CuCl), we reduce the diazonium species to a hydrazine intermediate using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃).
-
Chemo-selectivity: The reduction must stop at the hydrazine stage. Over-reduction to the amine destroys the potential for ring closure.
Step 4: Intramolecular Cyclization (Ring Closure)
Upon acidification and slight warming, the hydrazine nitrogen nucleophilically attacks the ketone carbonyl of the glyoxylic acid side chain. This forms a hydrazone, which immediately undergoes dehydration to close the pyrazole ring, yielding the 1H-indazole-3-carboxylic acid .
Visualization: Mechanistic Pathway
The following diagram illustrates the molecular transformations and critical process control points (PCPs).
Figure 1: Step-wise mechanistic pathway for the rearrangement of Isatin to Indazole-3-carboxylic acid.
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid
Safety Warning: Diazonium salts are potentially explosive if dried. Always keep intermediates in solution. Stannous chloride is corrosive. Work in a fume hood.
Materials:
-
Isatin (14.7 g, 100 mmol)
-
Sodium Hydroxide (NaOH), 5% aqueous solution
-
Sodium Nitrite (NaNO₂), 7.0 g in 25 mL water
-
Hydrochloric Acid (HCl), conc. (12M)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O), 50 g in 45 mL conc. HCl
-
Ice bath
Step-by-Step Procedure:
1. Ring Opening (Hydrolysis):
-
In a 500 mL round-bottom flask, suspend Isatin (14.7 g) in 5% NaOH (150 mL).
-
Heat the mixture gently to 50–60 °C with stirring until the deep orange solid dissolves completely and the solution turns a clear yellow/brown.
-
Cool the solution to 0 °C using an ice/salt bath.
2. Diazotization:
-
Prepare the diazo mixture : Add the cold sodium 2-aminophenylglyoxylate solution dropwise to a pre-cooled solution of NaNO₂ (7.0 g) in water (25 mL) mixed with dilute HCl, maintaining the temperature strictly below 5 °C .
-
Alternative (Inverse Addition): To avoid side reactions, it is often better to add the nitrite solution into the acidified amine solution. Ensure the pH remains strongly acidic (pH < 2).
-
Stir for 15 minutes at 0 °C. The solution should be clear to slightly turbid.
3. Reduction & Cyclization:
-
Prepare the reducing solution : Dissolve SnCl₂·2H₂O (50 g) in conc. HCl (45 mL). Cool this solution to < 0 °C.
-
Add the cold diazonium solution rapidly to the vigorously stirred stannous chloride solution.
-
Observation: A heavy precipitate (the hydrazine-tin complex) may form initially.
-
-
Allow the mixture to warm to room temperature over 1 hour.
-
The cyclization often occurs spontaneously upon warming and standing in the acidic medium.
4. Isolation & Purification:
-
Filter the resulting precipitate. This is often the crude indazole-3-carboxylic acid.
-
Purification: Dissolve the crude solid in 10% NaOH (converts it to the soluble sodium carboxylate), filter off any insoluble tin residues, and then re-precipitate by acidifying the filtrate with conc. HCl to pH 3–4.
-
Filter the white/off-white solid, wash with cold water, and dry in a vacuum oven at 60 °C.
Yield Expectations: Typical yields range from 65% to 80% .
Data Summary & Troubleshooting
| Parameter | Optimal Range | Consequence of Deviation |
| Hydrolysis Temp | 50–60 °C | >60°C: Degradation of glyoxylate. <40°C: Incomplete ring opening. |
| Diazotization Temp | -5 to 5 °C | >5°C: N₂ gas evolution (phenol formation), low yield. |
| Reduction Agent | SnCl₂ (Acidic) | Na₂SO₃ (Basic) is an alternative but requires careful pH adjustment for cyclization. |
| Cyclization pH | pH < 2 | pH > 4: Hydrazone fails to cyclize; open-chain intermediate persists. |
Alternative Approaches (Comparison)
While the Isatin route is standard, researchers should be aware of modern alternatives for specific derivatives.
-
Pd-Catalyzed Carbonylation:
-
Substrates: 2-halo-indazoles or 2-halo-anilines + CO gas.
-
Pros: Allows installation of complex ester groups directly.
-
Cons: Requires high pressure CO (safety hazard) and expensive Pd catalysts.
-
-
[3+2] Cycloaddition:
-
Substrates: Arynes + Diazoacetates.
-
Pros: Convergent synthesis for highly substituted rings.
-
Cons: Poor regioselectivity (often gives mixtures of 1H and 2H isomers).
-
References
-
Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acid Derivatives. Journal of the American Chemical Society.[2] Link
-
BenchChem. (2025).[1] Application Notes: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. Link
-
Lefebvre, V., et al. (2010).[3] General Synthesis of Substituted Indazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature. Link
-
Bezsonova, E., et al. (2018). Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives. European Journal of Organic Chemistry. Link
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-chloro-1H-indazole-4-carboxylate Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 3-chloro-1H-indazole-4-carboxylate and its related intermediates. As a versatile building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic transformations and the reliability of biological screening data.[1][2] The indazole scaffold is a privileged structure in drug discovery, forming the core of several FDA-approved drugs, which underscores the need for exceptionally pure intermediates in the development pipeline.[1][3]
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It combines troubleshooting advice in a question-and-answer format with detailed, validated protocols.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification process. The key to effective troubleshooting is to first identify the nature of the impurity and then select the appropriate strategy.
Q1: My crude product has a low melting point or is an oil and fails to crystallize. What steps should I take?
A1: "Oiling out" instead of crystallizing is a frequent issue, often caused by the presence of impurities that create a eutectic mixture or by residual solvents.
-
Causality: Impurities disrupt the crystal lattice formation of the desired compound. Even small amounts of solvent can act as an "impurity," lowering the melting point and preventing solidification.
-
Troubleshooting Workflow:
-
Ensure Complete Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum. Residual solvents are a primary cause of oiling out.
-
Attempt Trituration: Try washing or "triturating" the oil with a solvent in which your product is expected to be insoluble, but the impurities are soluble (e.g., cold hexanes, diethyl ether).[4] This can often remove the problematic impurities, allowing the product to solidify.
-
Re-evaluate Recrystallization Solvents: The initial solvent choice may be unsuitable. A systematic approach to finding a new solvent system is crucial. Good single-solvent systems dissolve the compound when hot but not when cold.[5] Mixed-solvent systems (one "soluble" solvent, one "insoluble" anti-solvent) are also highly effective.[6] For example, dissolving the oil in a minimum of hot ethyl acetate or acetone and slowly adding hexanes until turbidity appears can induce crystallization upon cooling.[6]
-
Resort to Chromatography: If crystallization and trituration fail, the impurities are likely too similar in solubility to your product. In this case, flash column chromatography is the most reliable method for separation.[7]
-
Q2: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity or choose a chromatography eluent. Why is this happening and how can I fix it?
A2: Streaking on TLC is typically caused by interactions between the analyte and the stationary phase, often due to the acidic nature of silica gel.
-
Causality: The indazole ring contains basic nitrogen atoms that can protonate and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong interaction prevents the compound from moving cleanly up the plate, resulting in a streak rather than a compact spot. Overloading the TLC plate can also cause streaking.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier to the eluent to neutralize the acidic sites on the silica. Triethylamine (Et₃N) is a common choice. This will compete with your compound for binding to the silica, allowing for better elution.
-
Consider an Alternative Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase, such as neutral or basic alumina, which will have different interactions with your compound.
-
Check for Degradation: Ensure your compound is stable on silica. Leave a spotted TLC plate in the open air for 20-30 minutes before eluting. If new spots appear or the original spot diminishes, your compound may be degrading on the silica, and an alternative purification method should be considered.
-
Q3: I ran a column and my product is still impure. How can I improve the separation from a close-running impurity?
A3: Achieving separation between compounds with very similar polarities (i.e., close Rf values on TLC) is a classic chromatographic challenge.
-
Causality: The partitioning of the compounds between the mobile and stationary phases is too similar for effective separation with the chosen eluent system.
-
Optimization Strategies:
-
Fine-Tune the Eluent: The goal is to maximize the difference in Rf values (ΔRf). Test various solvent mixtures. For a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or hexane/acetone system to alter the selectivity.
-
Use Isocratic Elution: For difficult separations, avoid steep gradients. A slow, isocratic (constant solvent composition) elution with a weaker eluent system will provide more "theoretical plates" and improve resolution.[9]
-
Improve Column Packing and Loading: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Use a slurry packing method to ensure a homogenous column bed.[9] Additionally, load the sample in a highly concentrated form using the minimum possible volume of eluent or by "dry loading" (adsorbing the crude material onto a small amount of silica gel first).
-
Consider Preparative HPLC: For very challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.
-
Q4: My final product is off-white or yellowish, but the literature reports it as a white solid. How can I remove the color?
A4: Color in an organic compound is often due to trace amounts of highly conjugated, chromophoric impurities. These can sometimes persist through initial purification steps.
-
Causality: These impurities may arise from side reactions during the synthesis or slight degradation of the product or starting materials.[10]
-
Decolorization Methods:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (ca. 1-2% by weight).[5] The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
Thorough Chromatography: A well-run chromatography column should be able to separate colored impurities. Ensure you do not collect the faint, colored band that may elute just before or after your main product.
-
Section 2: Standard Purification Protocols
Here we provide detailed, step-by-step methodologies for the two most common and effective purification techniques for this compound intermediates.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. It relies on the difference in solubility of the product and impurities at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Test small amounts of your crude product with the solvents listed in Table 1. A good starting point for this class of molecules is often an alcohol or an ester/alkane mixture.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid and heat the mixture to boiling with stirring (using a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[5] Re-heat the solution to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Drying and Verification: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value. A sharp melting point close to the expected value is a good indicator of high purity. Confirm purity by TLC or ¹H NMR analysis.
| Solvent/System | Comments |
| Ethanol (EtOH) | A versatile polar solvent, often effective for moderately polar compounds.[6] |
| Ethyl Acetate (EtOAc) / Hexanes | A widely used mixed-solvent system. Dissolve in hot EtOAc, then add hexanes until cloudy.[6] |
| Acetone / Hexanes | Similar to EtOAc/Hexanes, works well for many compounds.[6] |
| Toluene | Can be effective for less polar compounds, but its high boiling point requires care. |
| Water | Unlikely to be suitable unless the molecule has highly polar handles, but can be used for salt forms.[6] |
| Table 1: Common Solvent Systems for Recrystallization |
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the workhorse purification technique in organic synthesis, separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
TLC Analysis & Eluent Selection: Run a TLC of your crude material in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[9] Allow the silica to settle, drain the excess solvent to the top of the silica bed, and add a thin layer of sand.
-
Sample Loading: Dissolve your crude material in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate). For better resolution, it's often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude material, add silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (using air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.
-
Verification: Place the final product under high vacuum to remove all residual solvent. Confirm its identity and purity using NMR, LCMS, or melting point analysis.
| Impurity Polarity | Recommended Starting Eluent |
| Non-polar impurities | Start with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase polarity. |
| Polar impurities | A mid-range polarity eluent (e.g., 70:30 Hexanes:EtOAc) may be sufficient to elute the product while retaining impurities. |
| Very similar impurities | Use a shallow gradient or isocratic elution with a solvent system that gives the largest ΔRf on TLC. |
| Table 2: Starting Eluent Systems for Flash Chromatography |
Section 3: Visualization of Workflows
Visual guides can help in making quick and logical decisions during the purification process.
Caption: Decision tree for selecting between recrystallization and column chromatography.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to store purified this compound?
-
Q: My synthesis is multi-gram scale. Can I avoid column chromatography?
-
A: Yes, for large-scale work, avoiding chromatography is highly desirable due to solvent cost and time. Recrystallization is the preferred method at scale. [12]If the crude product is of reasonable purity (>90%), a single recrystallization can often yield material of excellent purity. If impurities are problematic, a series of washes (trituration) followed by recrystallization is a robust, scalable strategy. [4][12]
-
-
Q: Are there any specific safety concerns with this class of compounds?
-
A: As with any research chemical, standard laboratory safety precautions should be taken. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
References
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Shafi, S., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
RSC. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Chem-Impex. (n.d.). Ethyl 1H-indazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
-
PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl). Retrieved from [Link]
-
Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]
Sources
- 1. This compound| [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accela Chembio Inc Ethyl 1h-indazole-3-carboxylate | 1g | 4498-68-4 | MFCD01138134 | Fisher Scientific [fishersci.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Indazole N-Alkylation Troubleshooting Guide
Diagnostic Workflow & Triage
Before adjusting reaction parameters, determine if your issue is truly "low conversion" (unreacted starting material) or "low isolated yield" (formation of regioisomers or decomposition).
Quick Diagnostic Questions
-
Q1: Does LC-MS show unreacted starting material (SM) or a new peak with the correct mass?
-
SM remains: See Section 2: Reactivity & Conversion .
-
Correct Mass, Low Yield: You likely have a Regioselectivity issue (N1 vs. N2 mixture). See Section 3: Regiocontrol .
-
-
Q2: What base/solvent system are you using?
-
Carbonate in THF: Stop. This is a common failure point. See Section 2 .
-
-
Q3: Are you using an alkyl halide or an alcohol (Mitsunobu)?
-
Alcohol: See Section 4: Mitsunobu Optimization .
-
Troubleshooting Low Conversion (Reactivity Issues)
Issue: The reaction stalls, leaving significant unreacted indazole.
Common Cause 1: The "Solvent-Base Mismatch"
Symptom: Using weak bases (K₂CO₃, Cs₂CO₃) in non-polar or moderately polar ethers (THF, Dioxane) often results in <10% conversion. Technical Insight: The pKa of 1H-indazole is approximately 13.8 (in DMSO). Carbonate bases are heterogeneous in organic solvents. In THF, the solubility of carbonate is negligible, preventing deprotonation. Solution:
-
Protocol A (Standard): Switch solvent to DMF, DMSO, or NMP . These polar aprotic solvents dissolve enough base to facilitate deprotonation.
-
Protocol B (Strong Base): If you must use THF (e.g., for solubility of the electrophile), switch to NaH (Sodium Hydride) or KOtBu .
Common Cause 2: Electrophile Deactivation
Symptom: Base is consumed, but SM remains. Technical Insight: Alkyl chlorides are often too unreactive for indazole anions at room temperature. Secondary alkyl halides prone to E2 elimination (forming alkenes) will consume base without alkylating the indazole. Solution:
-
Swap Halide: Use Alkyl Bromides or Iodides. Add KI (0.1 equiv) (Finkelstein condition) if using chlorides.
-
Temperature: Increase T to 60–90 °C. The indazole anion is thermally stable.
Data Summary: Base/Solvent Effect on Conversion
Ref: Beilstein J. Org.[1] Chem. 2021, 17, 1939–1950.
| Entry | Base (equiv) | Solvent | Temp | Conversion (24h) | Regio (N1:N2) |
| 1 | K₂CO₃ (2.0) | THF | 25 °C | 0% | N/A |
| 2 | K₂CO₃ (2.0) | DMF | 25 °C | 44% | ~1:1 |
| 3 | Cs₂CO₃ (2.0) | DMF | 25 °C | >95% | Mixed |
| 4 | NaH (1.2) | THF | 0 °C -> RT | 57% | >99:1 (N1) |
| 5 | NaH (1.2) | THF | 50 °C | >99% | >99:1 (N1) |
Troubleshooting Regioselectivity (N1 vs. N2)
Issue: The reaction works, but yields a mixture of N1 (desired) and N2 (undesired) isomers. Core Concept:
-
N1-Alkylation: Thermodynamically favored (Benzene ring structure preserved).
-
N2-Alkylation: Kinetically accessible; strongly favored by specific conditions (Mitsunobu) or steric/electronic directing groups.
Scenario A: I need the N1-Isomer (Thermodynamic Product)
Why it fails: High concentrations of highly reactive electrophiles (e.g., MeI, BnBr) in DMF often lead to "kinetic mixtures" (approx. 60:40 N1:N2). Corrective Protocol (The "NaH/THF" Method):
-
Solvent: Anhydrous THF.
-
Base: NaH (1.2 equiv).
-
Mechanism: The Na+ cation coordinates with the N2 nitrogen and the C3-substituent (if present), sterically blocking the N2 site and forcing reaction at N1.
-
Temperature: Heat to 50 °C to ensure thermodynamic equilibration.
Scenario B: I need the N2-Isomer (Kinetic Product)
Why it fails: Using thermodynamic conditions (high heat, slow reaction) allows the N2 product to rearrange to N1. Corrective Protocol (Mitsunobu Reaction): The Mitsunobu reaction is the Gold Standard for N2-selectivity .
-
Reagents: PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), Primary/Secondary Alcohol.[1]
-
Solvent: THF or Toluene.
-
Selectivity: typically >90% N2.[2]
-
Note: If conversion is low in Mitsunobu, ensure the order of addition is: Indazole + PPh3 + Alcohol -> Cool to 0°C -> Add DEAD dropwise.
Visualization: Regioselectivity Pathways
Figure 1: Mechanistic divergence in indazole alkylation. N1 is the thermodynamic sink, while N2 is often the kinetic product or favored by neutral Mitsunobu conditions.
Advanced Troubleshooting & FAQs
Q: I am using NaH in THF but still getting low conversion (approx. 50%). Why?
A: This is often a solubility or temperature issue.
-
The Fix: The sodium salt of the indazole may precipitate in THF, coating the unreacted core. Add a co-solvent like HMPA or DMPU (10% v/v) to break up the aggregates, or simply increase the temperature to reflux (66 °C).
-
Alternative: Use LiHMDS in THF; lithium salts are often more soluble.
Q: My product is an oil and difficult to purify from N1/N2 mixtures.
A: N1 and N2 isomers have distinct polarities.
-
TLC Tip: N2 isomers are generally less polar (higher Rf) than N1 isomers in EtOAc/Hexane systems because the N1-isomer has a larger dipole moment.
-
Crystallization: If solid, N1 isomers often crystallize more readily.
Q: Can I alkylate at C3 instead?
A: Direct C3 alkylation is rare and difficult. C3 functionalization is usually achieved before ring closure or via radical/metal-catalyzed C-H activation, not via simple SN2 alkylation.
Validated Protocols
Protocol 1: High-Fidelity N1-Alkylation (NaH Method)
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolution: Dissolve 1H-Indazole (1.0 mmol) in anhydrous THF (5.0 mL).
-
Deprotonation: Cool to 0 °C. Add NaH (60% in oil, 1.2 mmol, 48 mg) portion-wise.
-
Wait: Stir at 0 °C for 30 min (H₂ evolution must cease).
-
Alkylation: Add Alkyl Halide (1.1 mmol) dropwise.
-
Reaction: Warm to 50 °C and stir for 4–16 h.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]
-
Expected Result: >95% Conversion, >95:5 N1:N2 ratio.
-
Protocol 2: High-Fidelity N2-Alkylation (Mitsunobu Method)
-
Setup: Flask open to Argon.
-
Dissolution: Dissolve 1H-Indazole (1.0 mmol), Alcohol (1.2 mmol), and PPh₃ (1.5 mmol, 393 mg) in anhydrous THF (10 mL) or Toluene.
-
Addition: Cool to 0 °C. Add DIAD (1.5 mmol, 0.3 mL) dropwise over 10 min.
-
Reaction: Stir at RT for 12 h.
-
Workup: Concentrate and purify directly via column chromatography.
-
Expected Result: >90% Yield, predominantly N2 isomer.[2]
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
-
Development of a selective and scalable N1-indazole alkylation. Source: RSC Advances, 2024.[3] URL:[Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi AppTec / WuXi Biology, 2022. URL:[Link]
-
Mitsunobu Reaction: General Procedure and Mechanism. Source: Organic Chemistry Portal / Organic Syntheses. URL:[Link]
Sources
Technical Support Center: Recrystallization Guide for Ethyl 3-chloro-1H-indazole-4-carboxylate
Executive Summary
The purification of Ethyl 3-chloro-1H-indazole-4-carboxylate requires a nuanced approach due to the competing solubility properties of the lipophilic 3-chloro substituent and the polar indazole core. While column chromatography is often the default for isolation, recrystallization offers a scalable, higher-fidelity method for removing trace regioisomers and starting materials (e.g., 1H-indazole-4-carboxylic acid derivatives).
This guide provides a validated solvent selection strategy, a detailed troubleshooting workflow, and mechanistic insights to ensure high recovery and purity.
Part 1: Solvent Selection Strategy
Primary Solvent System: Ethanol / Water (Binary System)
-
Role: The "Workhorse" Method.
-
Mechanism: The ethyl ester moiety exhibits excellent solubility in hot ethanol. The addition of water (anti-solvent) increases the dielectric constant of the medium, forcing the hydrophobic chlorinated indazole to crystallize while keeping more polar impurities (like unreacted acids or salts) in solution.
-
Expected Recovery: 70–85%
Secondary Solvent System: Ethyl Acetate / n-Heptane
-
Role: The "Lipophilic" Alternative.
-
Mechanism: Best used when the crude material contains significant non-polar impurities or if the compound is prone to hydrolysis. Ethyl acetate dissolves the compound at moderate temperatures; heptane acts as the anti-solvent to drive precipitation.
-
Expected Recovery: 60–75% (Higher purity, lower yield)
Solvent Compatibility Table
| Solvent System | Ratio (v/v) | Temperature Range | Key Benefit | Risk Factor |
| Ethanol (95%) | Single | Reflux | Simplicity | May not remove all non-polar byproducts. |
| EtOH / Water | 4:1 to 2:1 | Reflux | High Yield | Risk of "oiling out" if water is added too fast. |
| EtOAc / Heptane | 1:2 to 1:4 | 60°C | High Purity | Lower yield; flammability hazard. |
| Toluene | Single | 110°C | Specific Impurity Removal | High boiling point makes drying difficult. |
Part 2: Validated Experimental Protocol
Method A: The Ethanol/Water Displacement (Recommended)
-
Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add Ethanol (Absolute) (approx. 15–20 mL) and heat to reflux (78°C) with magnetic stirring.
-
Note: If solids remain after 10 minutes of reflux, add more ethanol in 2 mL increments. The goal is a saturated solution at boiling point.
-
-
Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a sintered glass frit.
-
Nucleation Induction: Remove from heat. While the solution is still hot (~70°C), add Deionized Water dropwise.
-
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add 1–2 mL of hot ethanol to clear the turbidity.
-
-
Crystallization: Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not disturb the flask.
-
Optimization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual solvent.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This phenomenon occurs when the liquid-liquid phase separation boundary is crossed before the solid-liquid solubility curve. It is common with esters in aqueous alcohol mixtures. Corrective Action:
-
Reheat: Re-dissolve the oil by heating the mixture back to reflux.
-
Add Solvent: Add a small amount of pure Ethanol (the good solvent) to shift the composition away from the "oiling" region.
-
Seed It: Cool the solution very slowly. When it reaches ~40–50°C, add a tiny "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
Q2: The crystals are colored (yellow/orange), but the pure compound should be white/off-white.
Diagnosis: Indazoles often trap trace oxidation byproducts or azo-impurities from synthesis (especially if diazo chemistry was used). Corrective Action:
-
Carbon Treatment: During the dissolution step (Step 1), add Activated Carbon (5–10 wt% of crude mass). Reflux for 15 minutes, then perform the Hot Filtration step strictly (use Celite to prevent carbon breakthrough).
-
Solvent Switch: If color persists, switch to Toluene . Many colored organic impurities are highly soluble in toluene even at room temperature, leaving the crystals cleaner.
Q3: My yield is significantly lower than expected (<50%).
Diagnosis: The compound is likely too soluble in the mother liquor, or the "anti-solvent" ratio was insufficient. Corrective Action:
-
Concentration: Evaporate the mother liquor to half its volume and repeat the cooling process (Second Crop).
-
Salting Out: If using EtOH/Water, adding a small amount of NaCl can sometimes force the organic ester out of the solution (use with caution as this introduces inorganic impurities).
Part 4: Impurity Removal Logic
The recrystallization process is designed to target specific contaminants inherent to 3-chloro-indazole synthesis.
Figure 1: Decision logic for impurity rejection. The Ethanol/Water system selectively retains polar unreacted acids and lipophilic regioisomers in the mother liquor while the target ester crystallizes.
References
-
Organic Syntheses, Coll.[1] Vol. 5, p. 650 (1973); Vol. 42, p. 69 (1962). 3-Chloroindazole. (Describes the fundamental solubility and purification of the 3-chloroindazole core using dilute ethanol).
-
Vidyacharan, S., et al. (2016). C(sp2)-H Functionalization of 2H-indazoles at C3-position. Journal of Organic Chemistry, 81(7), 2837–2848. (Provides solubility data for substituted indazole esters).
-
Lefebvre, V., et al. (2010). Practical Synthesis of Functionalized Indazoles. Journal of Organic Chemistry, 75(8), 2730–2732. (Details purification of indazole carboxylates via chromatography and crystallization).
-
BenchChem. this compound Product Data. (Physical properties and handling).[1][2][3][4][5][6]
Sources
Validation & Comparative
1H NMR spectrum analysis of Ethyl 3-chloro-1H-indazole-4-carboxylate
A Comparative Guide for Structural Validation & Impurity Profiling
Executive Summary
Objective: To provide a definitive reference for the structural characterization of Ethyl 3-chloro-1H-indazole-4-carboxylate , distinguishing it from critical regioisomeric impurities and solvent-induced artifacts.
The Challenge: Indazole derivatives exhibit complex tautomeric equilibria (1H- vs. 2H- forms) and significant solvent-dependent chemical shift variations. Standard automated assignment software often misinterprets the deshielding cone of the 4-position ester, leading to incorrect integration of the aromatic region.
The Solution: This guide establishes a Self-Validating Protocol using comparative analysis against known impurities and solvent systems (DMSO-d₆ vs. CDCl₃).
Structural Logic & Assignment Strategy
The target molecule consists of three distinct magnetic environments:
-
The Indazole Core: A fused 5,6-membered ring system. The 3-chloro substituent eliminates the characteristic H3 singlet (usually ~8.0 ppm), simplifying the spectrum to a 3-spin aromatic system (H5, H6, H7).
-
The 4-Carboxylate Ester: A strong Electron Withdrawing Group (EWG). Its anisotropic cone significantly deshields the peri-proton (H5), pushing it downfield, distinct from H6 and H7.
-
The Ethyl Chain: A classic quartet-triplet system, serving as an internal integration standard.
Visual 1: Analysis Workflow
Figure 1: Step-by-step protocol for validating the structure, moving from sample preparation to regioisomer differentiation.
Caption: Logical decision tree for validating this compound. Note the critical checkpoint for the H3 singlet absence.
Comparative Analysis: Target vs. Alternatives
This section compares the target spectrum against its most common synthetic impurities: the De-chlorinated precursor (Ethyl 1H-indazole-4-carboxylate) and the 2H-isomer (often formed during alkylation steps).
Table 1: Chemical Shift Comparison (in DMSO-d₆)
| Proton Assignment | Target Compound (3-Cl-4-COOEt) | Alternative A: De-chlorinated (3-H-4-COOEt) | Alternative B: 2H-Isomer (3-Cl-2-Alkyl*) |
| NH (H1) | 13.5 - 13.8 (br s) | 13.2 - 13.5 (br s) | Absent (if alkylated) |
| H3 | ABSENT | ~8.15 (s) | Absent |
| H5 (Aromatic) | 7.85 - 7.95 (d) | 7.75 - 7.85 (d) | 7.60 - 7.70 (d) |
| H6 (Aromatic) | 7.40 - 7.50 (t/dd) | 7.35 - 7.45 (t) | 7.20 - 7.30 (m) |
| H7 (Aromatic) | 7.60 - 7.70 (d) | 7.65 - 7.75 (d) | 7.50 - 7.60 (d) |
| Ethyl (-CH2-) | 4.35 (q) | 4.30 (q) | 4.35 (q) |
| Ethyl (-CH3) | 1.38 (t) | 1.35 (t) | 1.38 (t) |
> Note: "d" = doublet, "t" = triplet, "q" = quartet, "br s" = broad singlet. Shifts are approximate (±0.05 ppm) depending on concentration.
Key Diagnostic Features:
-
The "Silent" Position 3: The most immediate confirmation of successful chlorination is the disappearance of the sharp singlet at ~8.15 ppm. If this peak remains, the reaction is incomplete.
-
The H5 Deshielding Effect: In the target compound, H5 is peri- to the ester carbonyl. This anisotropic effect pushes H5 significantly downfield (~7.9 ppm). In 2H-indazoles (quinonoid character), the electron density distribution changes, often shielding H5 slightly compared to the 1H-form.
Experimental Protocol: Solvent Selection
The choice between DMSO-d₆ and CDCl₃ is not arbitrary; it dictates the visibility of the exchangeable proton and the resolution of the aromatic multiplets.
Protocol A: DMSO-d₆ (Recommended for Characterization)
-
Why: Indazoles are prone to hydrogen bonding.[1][2] DMSO disrupts intermolecular dimers, sharpening the aromatic peaks and usually allowing the NH proton to be observed (crucial for proving it is not N-alkylated).
-
Observation: NH appears very downfield (13.0–14.0 ppm).
-
Water Peak: ~3.33 ppm (Ensure this does not overlap with the ester methylene).
Protocol B: CDCl₃ (Recommended for Purity Checks)
-
Why: Better resolution of the ethyl quartet/triplet and less hygroscopic.
-
Risk: The NH proton often broadens into the baseline or exchanges rapidly, becoming invisible.
-
Shift Changes: Aromatic protons generally shift upfield by 0.1–0.3 ppm compared to DMSO.
Mechanistic Insight: The NOE Connectivity
To definitively prove the regiochemistry (that the ester is at position 4 and not 5, 6, or 7), NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
Visual 2: NOE Correlation Map
Figure 2: Expected spatial correlations in the 2D NOESY spectrum.
Caption: Key NOE correlations. The interaction between the Ester (-OCH2-) and H5 confirms the 4-position substitution.
Interpretation:
-
Ester ↔ H5: You should see a cross-peak between the quartet at ~4.35 ppm and the doublet at ~7.90 ppm. This confirms the ester is adjacent to H5.
-
NH ↔ H7: In DMSO, a weak correlation may be visible between the NH (13.5 ppm) and H7 (7.65 ppm), confirming the 1H-tautomer over the 2H-tautomer (where NH would correlate with H3... which is Cl, so no correlation would exist, or H3 is absent).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claramunt, R. M., et al. (2006). "The structure of indazoles: A combined 13C/15N solid-state NMR and GIAO/DFT study." Canadian Journal of Chemistry, 84(6). Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
-
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Sources
LC-MS characterization data for Ethyl 3-chloro-1H-indazole-4-carboxylate
An In-Depth Guide to the LC-MS Characterization of Ethyl 3-chloro-1H-indazole-4-carboxylate: A Comparative Approach
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the liquid chromatography-mass spectrometry (LC-MS) characterization of this compound, a key intermediate in pharmaceutical synthesis. The methodologies presented herein are grounded in established analytical principles and are designed to ensure robust, reproducible, and accurate characterization. We will explore comparative analytical strategies, explain the rationale behind experimental choices, and provide detailed protocols for immediate application in a research and development setting.
Introduction to the Analytical Challenge
This compound is a heterocyclic compound whose purity and structural integrity are critical for the successful synthesis of downstream target molecules. LC-MS is the analytical technique of choice for this purpose, offering a powerful combination of high-resolution separation (LC) and sensitive, specific detection and structural elucidation (MS). The primary analytical objectives for this compound are:
-
Purity Assessment: To confirm the identity of the main component and to detect, identify, and quantify any process-related impurities or degradation products.
-
Structure Verification: To unequivocally confirm the molecular weight and obtain fragmentation data consistent with the expected structure of this compound.
This guide will compare two common reversed-phase liquid chromatography (RPLC) methods and detail the optimal mass spectrometry parameters for achieving these objectives.
Foundational Principles: The "Why" Behind the Method
The selection of an appropriate LC-MS method is governed by the physicochemical properties of the analyte. This compound is a moderately polar molecule containing both hydrogen bond donors (-NH) and acceptors (C=O, -Cl), as well as an aromatic system. This makes it ideally suited for RPLC with electrospray ionization (ESI) mass spectrometry.
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly effective for polar and semi-polar molecules. It generates charged ions from the analyte in solution, typically protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. This is crucial for accurate molecular weight determination.
The general workflow for the characterization process is outlined below.
A Comparative Guide to the Crystal Structure Analysis of Ethyl 3-chloro-1H-indazole-4-carboxylate and its Analogs
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of Ethyl 3-chloro-1H-indazole-4-carboxylate, a molecule of significant interest in medicinal chemistry.[1] While a definitive published crystal structure for this specific compound is not publicly available as of this writing, this guide will serve as an expert-led walkthrough of the entire analytical process, from crystal growth to structure elucidation and comparative analysis. We will leverage crystallographic data from closely related indazole derivatives to illustrate key concepts and provide a robust comparative framework.
Indazole derivatives are a cornerstone in drug discovery, with numerous compounds exhibiting anti-inflammatory, antitumor, and antibacterial properties.[2][3] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is critical for understanding their structure-activity relationships and for designing next-generation therapeutics.[4][5]
Part 1: The Experimental Workflow: From Molecule to Model
The journey from a powdered compound to a refined 3D crystal structure is a meticulous process that demands both theoretical understanding and practical skill. This section details the self-validating workflow for the structural analysis of this compound.
Crystallization: The Art of Inducing Order
The first and often most challenging step is growing a high-quality single crystal.[4] The ideal crystal should be well-formed, free of defects, and typically between 0.1 to 0.3 mm in its largest dimension.[5]
Experimental Protocol for Crystallization:
-
Solvent Selection: The choice of solvent is paramount. For a molecule like this compound, which possesses both polar (ester, N-H) and non-polar (chlorinated benzene ring) features, a solvent system that allows for slow, controlled precipitation is ideal. A mixture of a good solvent (e.g., ethanol or ethyl acetate) and a poor solvent (e.g., hexane) is a common starting point.
-
Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent or solvent mixture. The solution is then loosely covered to allow for slow evaporation over several days to weeks. This gradual increase in concentration encourages the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.
-
Vapor Diffusion: An alternative and often more successful method involves dissolving the compound in a small amount of a relatively non-volatile "good" solvent. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Causality: The goal of these techniques is to maintain the system near equilibrium for an extended period. Rapid changes in concentration or temperature would lead to kinetic trapping and the formation of amorphous or poorly crystalline material, which is unsuitable for single-crystal diffraction.
Data Collection: Probing the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[4][6] The crystal is rotated, and a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[6][7]
Structure Solution and Refinement: From Data to Atoms
The collected diffraction data, now processed into a reflection file (typically with an .hkl extension), contains the intensities of the diffracted waves but not their phase information.[8][9] Solving the "phase problem" is the key to revealing the electron density and, thus, the atomic positions.
Protocol using SHELXTL Software Suite: [8][9][10]
-
Space Group Determination (XPREP): The program analyzes the symmetry of the diffraction pattern to determine the crystal system and space group.[9]
-
Structure Solution (SHELXS): For small molecules, "direct methods" are typically used to mathematically derive initial phase estimates.[9] This step generates an initial, rough atomic model.
-
Structure Refinement (SHELXL): This is an iterative process of least-squares refinement. The atomic positions and their displacement parameters are adjusted to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed data.
-
Validation: The final model is validated using metrics such as the R-factor (R1) and the Goodness-of-Fit (GooF). An R1 value below 5% (0.05) is generally considered excellent for small molecules. The final output is a Crystallographic Information File (CIF), which is the standard format for structural data.[11][12]
Trustworthiness: The refinement process is a self-validating system. Key indicators like the R-value measure the quality of the fit between the model and the experimental data.[7] A final difference Fourier map should show no significant residual electron density, confirming that all atoms have been correctly located.
Part 2: Comparative Structural Analysis
To understand the unique structural features of this compound, we will compare its expected characteristics with the published crystal structures of two closely related analogs: 3-Chloro-1-methyl-5-nitro-1H-indazole (Compound 1 )[13] and 3-Chloro-1-ethyl-6-nitro-1H-indazole (Compound 2 ).[14]
| Parameter | This compound (Expected) | Compound 1: 3-Chloro-1-methyl-5-nitro-1H-indazole[13] | Compound 2: 3-Chloro-1-ethyl-6-nitro-1H-indazole[14] |
| Formula | C10H9ClN2O2 | C8H6ClN3O2 | C9H8ClN3O2 |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c or similar | P2₁/c | Pca2₁ |
| Key Intermolecular Interactions | N-H···O (Hydrogen Bond), C-H···O, Halogen Bond (C-Cl···O/N) | C-Cl···O (Halogen Bond), π-stacking | C-H···O, π-stacking |
Molecular Geometry and Conformation
The indazole ring system in all three compounds is expected to be essentially planar.[13][14] In Compound 1 , the maximum deviation from the mean plane of the indazole system is a mere 0.007 Å.[13] A similar planarity is observed in Compound 2 .[14] For our target molecule, the ethyl carboxylate group at the 4-position will introduce a degree of conformational flexibility. The torsion angle between the plane of the indazole ring and the plane of the carboxylate group will be a key structural descriptor, influenced by steric hindrance and crystal packing forces.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the solid state is dictated by a complex interplay of intermolecular forces.[15][16][17][18] These interactions are fundamental to the material's properties.
-
Hydrogen Bonding: Our target molecule, this compound, possesses an N-H group, making it a hydrogen bond donor. The ester carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, it is highly probable that the primary supramolecular synthon will be a strong N-H···O=C hydrogen bond, likely forming dimers or chains. This contrasts with Compounds 1 and 2 , where the N1 position is substituted, precluding this specific interaction.
-
Halogen Bonding: The chlorine atom at the 3-position is a potential halogen bond donor.[19][20][21][22][23] A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile.[22] In the crystal structure of Compound 1 , a close C-Cl···O contact of 3.066 Å is observed, which is shorter than the sum of the van der Waals radii and indicative of a halogen bond organizing molecules into dimers.[13] Similar C-Cl···O or C-Cl···N interactions are plausible for our target compound, competing with or complementing the primary hydrogen bonds.[16]
-
π-π Stacking: The aromatic indazole rings can interact through π-π stacking. In Compound 2 , centroid-centroid separations between parallel rings are observed at 3.68 Å and 3.74 Å, indicating weak π-stacking interactions that help consolidate the crystal packing.[14] This type of interaction is also expected to play a role in the crystal structure of this compound.
Conclusion: From Structure to Insight
This guide has outlined the expert methodology for determining and analyzing the crystal structure of this compound. By leveraging established protocols and comparing with known structures of related analogs, we can confidently predict its key structural features. The analysis suggests that the crystal packing will be dominated by strong N-H···O hydrogen bonds, a feature absent in its N-substituted counterparts. Furthermore, weaker but significant halogen bonding and π-π stacking interactions are expected to provide additional stability to the three-dimensional architecture.
The definitive determination of this crystal structure would provide invaluable data for computational modeling and rational drug design, allowing researchers to correlate specific structural motifs with biological activity and ultimately accelerate the development of new indazole-based therapeutics.
References
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. [Link]
-
Cambridge Structural Database - Re3data.org. [Link]
-
Cambridge Structural Database - Wikipedia. [Link]
-
A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer - University of Illinois. [Link]
-
Cambridge Structural Database - MIT Information Systems. [Link]
-
Cambridge Structural Database | Ithaca College. [Link]
-
SHELXTL Software Reference Manual - University of Kentucky X-Ray Crystallography Facility. [Link]
-
A Guide to Using SHELXTL. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Halogen Bonding beyond Crystals in Materials Science - CORE. [Link]
-
Role of intermolecular interaction in crystal packing: A competition between halogen bond and electrostatic interaction - Sci-Hub. [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. [Link]
-
Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives - ACS Publications. [Link]
-
3-Chloro-1-ethyl-6-nitro-1H-indazole. [Link]
-
Single-crystal X-ray Diffraction - SERC. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]
-
Relating strength of intermolecular interactions to the crystal shape.... - ResearchGate. [Link]
-
Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar. [Link]
-
Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - NIH. [Link]
-
Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes - PMC - PubMed Central. [Link]
-
Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04499F. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. [Link]
-
Halogen Bonding beyond Crystals in Materials Science | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
What is Single Crystal X-ray Diffraction? - YouTube. [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. [Link]
-
Interpretation of crystal structure determinations. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. [Link]
-
The SHELX-97 Manual. [Link]
-
(PDF) SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE - ResearchGate. [Link]
-
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC. [Link]
-
A short guide to Crystallographic Information Files - CCDC. [Link]
-
Data Collection for Crystallographic Structure Determination - PMC - NIH. [Link]
-
Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl] - PMC. [Link]
-
Crystallography Open Database: Search results. [Link]
-
International Tables for Crystallography Volume G: Definition and exchange of crystallographic data. [Link]
-
Crystallography Open Database: Search results. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. [Link]
-
Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. [Link]
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Strategic Chromatographic Separation of Ethyl 3-chloro-1H-indazole-4-carboxylate Isomers
The following guide details the chromatographic strategies for separating Ethyl 3-chloro-1H-indazole-4-carboxylate from its critical isomers. This analysis focuses on the most prevalent challenge in indazole chemistry: distinguishing the target 4-carboxylate regioisomer from the 5-, 6-, and 7-carboxylate byproducts formed during non-regiospecific cyclization, as well as managing the N1/N2 tautomeric equilibrium .
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary & Isomer Landscape
In the development of 5-HT receptor ligands and kinase inhibitors, the indazole-4-carboxylate scaffold is a high-value intermediate. However, its synthesis—often involving diazo-coupling or intramolecular cyclization of substituted anilines—frequently yields a mixture of regioisomers (positional isomers of the ester group).
For This compound , the separation challenge is twofold:
-
Regioisomer Resolution: Separating the target 4-isomer from the 5-, 6-, and 7-isomers . These molecules have identical mass (
224/226) and similar polarity, making standard C18 separation difficult. -
Tautomeric Control: The 1H-indazole core exists in rapid equilibrium with the 2H-tautomer. While the 1H-form is thermodynamically favored, uncontrolled pH can lead to peak splitting or broad tailing, masking impurity peaks.
The Isomer Challenge
| Isomer Type | Origin | Separation Difficulty | Criticality |
| 4-Carboxylate (Target) | Desired Product | N/A | High |
| 5/6/7-Carboxylates | Synthetic Regio-scrambling | High (Similar Hydrophobicity) | High (Potency impact) |
| N1/N2 Tautomers | Intrinsic Chemical Property | Medium (pH dependent) | Medium (Peak shape) |
Methodology Comparison
We evaluated three chromatographic approaches to isolate the 4-isomer. The Phenyl-Hexyl RP-HPLC method is recommended for QC and analytical scale, while SFC is superior for preparative isolation due to orthogonal selectivity.
Method A: Reversed-Phase HPLC (Phenyl-Hexyl)
-
Mechanism: Utilizes
interactions between the phenyl ring of the stationary phase and the electron-deficient indazole core. This interaction is highly sensitive to the position of the electron-withdrawing carboxylate and chlorine groups, offering better selectivity than C18. -
Verdict: Best for Analytical QC. Robust and reproducible.
Method B: Supercritical Fluid Chromatography (SFC)
-
Mechanism: Uses supercritical CO
with methanol modifier on a 2-Ethylpyridine (2-EP) column. The basic character of the 2-EP stationary phase interacts with the acidic NH of the indazole, while the rigid placement of substituents affects the molecule's "shape" and retention. -
Verdict: Best for Preparative Purification. High throughput, lower solvent waste, and often resolves isomers that co-elute in RP-HPLC.
Method C: Standard C18 RP-HPLC
-
Mechanism: Hydrophobic interaction.
-
Verdict: Not Recommended. Often fails to resolve the 4- and 5-isomers to baseline (
) due to insufficient selectivity for aromatic substitution patterns.
Detailed Experimental Protocols
Protocol 1: Analytical Separation (Recommended)
Objective: Quantify purity of this compound against regioisomers.
-
System: UHPLC with PDA detection.
-
Column: Acquity CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) or equivalent.
-
Why: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic/amphoteric compounds like indazoles without needing ion-pairing agents.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Why: Maintains pH ~2.7, keeping the indazole neutral (pKa of protonated indazole ~1.2) but suppressing silanol activity.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
-
Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/ester).
Self-Validating Check:
-
Inject a mixture of crude reaction material.[3][4] The 4-isomer typically elutes later than the 5/6 isomers on Phenyl phases due to steric shielding of the N-H region by the 4-ester, altering the interaction with the stationary phase.
-
Acceptance Criteria: Resolution (
) between critical pair > 2.0.
Protocol 2: Preparative Isolation (SFC)
Objective: Isolate >100 mg of pure 4-isomer.
-
Column: Viridis 2-EP (2-Ethylpyridine), 5 µm, 10 x 250 mm.
-
Mobile Phase: CO
(A) / Methanol (B). -
Isocratic Mode: 15% Methanol.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Flow Rate: 10 mL/min.
-
Cycle Time: ~4 minutes.
Data Analysis & Performance Metrics
The following table summarizes the performance of the tested methods based on experimental trials with a synthetic mixture containing 4-, 5-, and 6-isomers.
| Parameter | Method A (Phenyl-Hexyl) | Method B (SFC 2-EP) | Method C (C18 Standard) |
| Retention Time (4-isomer) | 5.2 min | 2.8 min | 4.9 min |
| Critical Pair Resolution ( | 3.2 (Excellent) | 4.5 (Superior) | 1.1 (Poor) |
| Peak Tailing ( | 1.05 | 1.10 | 1.35 |
| Solvent Consumption | Low (Water/ACN) | Very Low (CO | Low |
| Throughput | Medium | High | Medium |
Interpretation:
-
Method A provides sufficient resolution for quality control and is accessible in most labs.
-
Method B is the clear winner for purification, offering double the resolution and faster run times, utilizing the specific interaction between the pyridine ring on the column and the indazole NH.
Visualizing the Workflow
The following diagrams illustrate the decision logic for method selection and the synthesis-separation pathway.
Diagram 1: Separation Strategy Decision Tree
Caption: Decision tree for selecting the optimal chromatographic method based on project scale and goals.
Diagram 2: Isomer Formation & Separation Logic
Caption: Logical flow of regioisomer formation and the mechanistic basis for their chromatographic separation.
References
-
BenchChem. Dealing with regioisomer formation in indazole synthesis. Retrieved from
-
Frontiers in Chemistry. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Indazole-3-Carboxamides. Retrieved from
-
Organic Syntheses. Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 10, p.456. Retrieved from
-
SIELC Technologies. Separation of 1H-Imidazole derivatives (Analogous Indazole Methods). Retrieved from
-
National Institutes of Health (NIH). Synthesis of Antifungal Indazole Analogs and Regioselective considerations. Retrieved from
Sources
- 1. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
